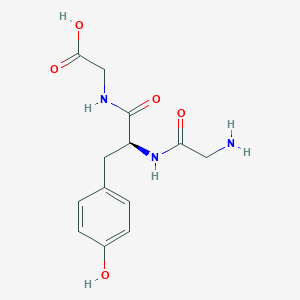

H-Gly-Tyr-Gly-OH

Description

Model Systems in Chemical Biology and Material Science

In chemical biology, short peptides are invaluable tools for studying protein structure, function, and interactions. ontosight.ai They can mimic the bioactive portions of larger proteins, allowing researchers to probe specific molecular recognition events and enzymatic mechanisms. chemimpex.com Their conformational flexibility and the ability to systematically modify their sequence provide a powerful platform for understanding the principles of protein folding and stability. encyclopedia.pub

In the realm of material science, the self-assembly properties of short peptides are of particular interest. acs.orgmdpi.com These peptides can spontaneously organize into well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. mdpi.comnih.gov This bottom-up approach to nanofabrication is attractive for creating biocompatible materials for applications in tissue engineering, drug delivery, and biosensing. acs.orglongdom.org The ability to tune the properties of these materials by altering the peptide sequence offers a high degree of control over their final form and function. mdpi.com

The Tripeptide H-Gly-Tyr-Gly-OH: Structural Context and Research Relevance

This compound, with its central tyrosine residue flanked by two glycine (B1666218) residues, possesses a unique combination of properties that make it a focus of research. The glycine residues provide conformational flexibility, while the tyrosine residue introduces an aromatic and photoreactive element. csic.es

The phenolic side chain of tyrosine allows this compound to act as a chromophore, absorbing ultraviolet light. ontosight.ai This property is exploited in spectroscopic studies to investigate peptide conformation and dynamics. ontosight.ai Furthermore, the tyrosine residue can be chemically modified, for instance through nitration, which allows for detailed studies on the effects of such modifications on peptide structure and function. glpbio.comresearchgate.net

From a structural standpoint, the simplicity of the Gly-X-Gly motif, where X is an aromatic residue like tyrosine, allows for focused analysis of the aromatic residue's interactions and its influence on the peptide backbone. csic.es This makes this compound an excellent model for studying side chain-backbone interactions and the influence of hydration on peptide structure. csic.es

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H17N3O5 |

| Molecular Weight | 295.3 g/mol |

| Appearance | White powder |

| Synonyms | Glycyl-L-tyrosyl glycine |

| CAS Number | 6099-08-7 |

This data is compiled from various chemical suppliers and databases. chemimpex.com

Overview of Current Research Trajectories Involving Tripeptides

Current research on tripeptides is diverse and spans multiple scientific disciplines. A significant area of focus is their application in drug development and as therapeutic agents. chemimpex.com Tripeptides are being investigated for their potential in enhancing drug delivery systems and for their intrinsic bioactive properties, including neuroprotective and cognitive-enhancing effects. chemimpex.com

In material science, the development of self-assembling tripeptide-based hydrogels is a major research thrust. frontiersin.org These materials are being explored for their potential in sustained drug release and as scaffolds for tissue regeneration. The ability to control the gelation process and the mechanical properties of the resulting hydrogels through modifications of the tripeptide sequence is a key area of investigation. mdpi.com

Furthermore, tripeptides are being used as building blocks in the synthesis of more complex peptides and peptidomimetics. chemimpex.comresearchgate.net The development of novel synthetic methodologies, including late-stage functionalization, is expanding the chemical space accessible for creating peptides with enhanced stability and novel functions. researchgate.netnih.gov The study of tripeptide motifs in biological systems also provides crucial insights for the design of peptidomimetics that can modulate protein-protein interactions. researchgate.net

Table 2: Research Applications of this compound and Related Tripeptides

| Research Area | Specific Application | Key Findings/Focus |

|---|---|---|

| Biochemical Research | Model for UV-absorption and nitration studies. glpbio.com | Understanding the impact of chemical modifications on tyrosine-containing proteins. |

| Peptide Synthesis | Building block for larger peptides. chemimpex.com | Essential for developing new therapeutic agents. chemimpex.com |

| Biotechnology | Production of bioactive peptides. chemimpex.com | Enhancing the efficacy of various biotechnological products. chemimpex.com |

| Material Science | Self-assembly into nanomaterials. frontiersin.org | Development of hydrogels for drug delivery and tissue engineering. frontiersin.org |

| Spectroscopy | Model for Raman spectroscopy analysis. csic.es | Investigating peptide conformation and hydration. csic.es |

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-6-11(18)16-10(13(21)15-7-12(19)20)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,21)(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSKKSLNLSTONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-08-7 | |

| Record name | Glycyl-tyrosyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333493 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for H Gly Tyr Gly Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides, including H-Gly-Tyr-Gly-OH. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. biosynth.com The process is characterized by repeated cycles of coupling and deprotection until the desired sequence is assembled, after which the completed peptide is cleaved from the resin. biosynth.compeptide.com

Fmoc/tBu Strategy Implementation

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (like tBu). csic.es The Fmoc group is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.comwiley-vch.de For the synthesis of this compound, the tyrosine side-chain hydroxyl group is protected with a tert-butyl (tBu) group to prevent unwanted side reactions during synthesis. peptide.comthermofisher.com This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step without affecting the side-chain protection or the linkage to the resin, which are later removed in a single step with strong acid. csic.esub.edu

Resin Selection and Loading Optimization

The choice of resin is critical for a successful synthesis. For the synthesis of a peptide acid like this compound, common choices include Wang resin or 2-chlorotrityl chloride (2-CTC) resin. peptide.com The 2-CTC resin is particularly advantageous as it allows for the attachment of the first amino acid (Fmoc-Gly-OH) with minimal risk of racemization.

The loading capacity of the resin, which is the amount of the first amino acid attached per gram of resin, needs to be optimized. For a short peptide like this compound, a standard substitution resin (0.5 to 1.2 mmol/g) is generally suitable. peptide.com However, for larger or more complex peptides, a lower substitution resin might be used to minimize aggregation of the growing peptide chains. peptide.com The swelling of the resin in the reaction solvent is also a crucial factor, as it affects the accessibility of the reaction sites. Polystyrene-based resins are widely used and must swell adequately in solvents like DMF or dichloromethane (B109758) (DCM) to facilitate efficient reaction kinetics. rsc.org

Table 1: Common Resins for SPPS of Peptide Acids

| Resin Type | Linker Type | Cleavage Condition | Advantages |

|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | High concentration TFA | Widely used, good stability. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Dilute TFA or other mild acids | Minimizes racemization of the C-terminal amino acid, allows for synthesis of fully protected peptide fragments. |

| Merrifield Resin | Benzyl (B1604629) ester | Strong acids like HF | Historically significant, stable bond. peptide.com |

Coupling Reagent Chemistry and Efficiency

The formation of the amide bond between the incoming Nα-Fmoc-protected amino acid and the deprotected N-terminal of the resin-bound peptide is facilitated by a coupling reagent. A variety of reagents are available, each with its own mechanism and efficiency. Common classes include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium/uronium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). ub.eduresearchgate.net

Table 2: Comparison of Common Coupling Reagents

| Reagent | Class | Additive (Typical) | Key Features |

|---|---|---|---|

| DIC | Carbodiimide | HOBt or OxymaPure | Cost-effective, byproduct (DIU) is soluble in DMF. tandfonline.com |

| HATU | Aminium/Uronium | DIPEA (base) | Highly efficient, fast reaction times, suitable for difficult couplings. ub.eduresearchgate.net |

| PyBOP | Phosphonium | DIPEA (base) | Effective, but can be allergenic. |

| T3P® | Phosphonic Anhydride | DIPEA (base) | Can be used in "green" solvents, mild activation. mdpi.comcsic.es |

Cleavage and Deprotection Procedures

Once the peptide chain is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. In the Fmoc/tBu strategy, this is typically achieved simultaneously by treating the peptidyl-resin with a strong acid cocktail. rsc.org A common cleavage cocktail consists of trifluoroacetic acid (TFA) as the main cleavage agent, with scavengers added to trap the reactive cationic species generated from the protecting groups and the resin linker. thermofisher.com

For a peptide containing tyrosine, scavengers are crucial to prevent modification of the tyrosine ring by these carbocations. peptide.com A standard and effective cleavage cocktail for a peptide like this compound would be TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v). nih.gov TIS is an efficient scavenger for the t-butyl cations, and water helps in the final hydrolysis of the ester bond to the resin. The cleavage reaction is typically run for a few hours at room temperature, after which the crude peptide is precipitated from the TFA solution using a cold non-solvent like diethyl ether. rsc.org

Side Product Formation and Mitigation in SPPS

Several side reactions can occur during SPPS, potentially leading to impurities in the final product. For tyrosine-containing peptides, a key concern is the alkylation or modification of the phenol (B47542) side chain during the final TFA cleavage if scavenging is inefficient. peptide.comthermofisher.com

Another common side reaction, particularly when coupling the first two amino acids, is the formation of diketopiperazine (DKP). This occurs when the deprotected dipeptide-resin cyclizes, cleaving itself from the support. This is more prevalent with certain amino acid sequences, especially those involving proline or glycine (B1666218) at the C-terminus. iris-biotech.de Using a 2-chlorotrityl resin can help mitigate DKP formation due to the steric bulk of the trityl linker.

Aspartimide formation is another potential issue if aspartic acid is present, though not in the case of this compound. iris-biotech.depeptide.com Incomplete Fmoc deprotection or coupling can lead to deletion sequences, where an amino acid is missing from the final peptide. google.com To mitigate this, monitoring the completeness of each reaction step using tests like the Kaiser test (for primary amines) or the chloranil (B122849) test (for secondary amines) is good practice.

Solution-Phase Peptide Synthesis (LPPS) Techniques

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution. Unlike SPPS, the intermediates are isolated and purified after each step. ekb.eg While this can be more labor-intensive and less amenable to automation than SPPS, LPPS is often preferred for large-scale synthesis of peptides.

The synthesis of this compound in solution would typically involve the stepwise coupling of protected amino acids. For example, N-protected glycine could be coupled to tyrosine methyl ester. After deprotection of the N-terminus, the resulting dipeptide ester would then be coupled with another N-protected glycine. Finally, removal of all protecting groups would yield the desired tripeptide. chemicalbook.com Coupling reagents similar to those used in SPPS, such as carbodiimides or T3P®, are employed to facilitate amide bond formation. mdpi.comchemicalbook.comrsc.org Purification at each stage, often by crystallization or chromatography, is crucial to ensure the purity of the final product. One reported method involves protecting glycine with a benzyloxycarbonyl group and using N,N'-carbonyldiimidazole as a condensing agent to react it with tyrosine ethyl ester, followed by hydrolysis to remove the protecting groups. chemicalbook.com

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Glycine |

| Tyrosine |

| Fmoc-Gly-OH |

| N,N'-diisopropylcarbodiimide (DIC) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| 1-hydroxybenzotriazole (HOBt) |

| Ethyl (hydroxyimino)cyanoacetate (OxymaPure) |

| Trifluoroacetic acid (TFA) |

| Triisopropylsilane (TIS) |

| Diethyl ether |

| N,N-dimethylformamide (DMF) |

| Dichloromethane (DCM) |

| Piperidine |

| Benzyloxycarbonyl |

| N,N'-carbonyldiimidazole |

Fragment Condensation Strategies

Fragment condensation is a powerful strategy in solution-phase peptide synthesis, particularly for larger peptides, as it involves the coupling of pre-synthesized peptide fragments. vulcanchem.com This approach can offer advantages over stepwise solid-phase peptide synthesis (SPPS) by minimizing repetitive coupling and deprotection steps. A common approach involves the preparation of protected peptide fragments, which are then coupled together. vulcanchem.com For a tripeptide like this compound, a plausible fragment condensation strategy would involve the synthesis of two fragments, for example, a protected glycine derivative and a protected Tyr-Gly dipeptide.

The coupling of these fragments is a critical step, often facilitated by reagents that activate the C-terminal carboxyl group of one fragment for reaction with the N-terminal amino group of the other. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used for this purpose. google.com More advanced coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as OxymaPure are also employed to enhance efficiency and minimize side reactions. google.comtandfonline.com For instance, the fragment condensation between Fmoc-Glu(tBu)-Tyr(tBu)-Gly-OH and a resin-bound dipeptide has been successfully carried out using DIC and OxymaPure. google.com After the fragments are joined, a final "global deprotection" step is necessary to remove all protecting groups, yielding the final peptide. vulcanchem.com

Protection Group Selection for Amino and Carboxyl Termini

The success of peptide synthesis, whether by fragment condensation or stepwise approaches, hinges on the judicious selection of protecting groups for the reactive functional groups of the amino acids. iris-biotech.deyoutube.com These groups prevent unwanted side reactions during chain elongation and are categorized as temporary (for the α-amino group) or permanent (for side chains), which are removed at the end of the synthesis. iris-biotech.de

The most prevalent orthogonal protecting group strategy in modern peptide synthesis is the Fmoc/tBu pair. iris-biotech.de The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amino group and is readily removed by a base, typically piperidine. iris-biotech.de The tert-butyl (tBu) group, on the other hand, is acid-labile and is used to protect the side chains of amino acids like tyrosine and the C-terminal carboxyl group. iris-biotech.depeptide.com

For the synthesis of this compound, the N-terminal glycine would be protected with an Fmoc group. The phenolic hydroxyl group of the tyrosine side chain is often protected to prevent side reactions. google.com While sometimes left unprotected, this can lead to undesirable outcomes. google.com Common protecting groups for the tyrosine hydroxyl group include the benzyl (Bzl) ether and the tert-butyl (tBu) ether. peptide.com The tBu group is particularly advantageous in Fmoc-based strategies as it is cleaved under the same acidic conditions used for final cleavage from the resin. peptide.com The C-terminal carboxyl group of the final glycine residue can be protected as an ester, which is then cleaved in the final deprotection step.

| Functional Group | Amino Acid | Protecting Group | Lability |

| α-Amino | Glycine (N-terminus) | Fmoc | Base-labile (e.g., piperidine) |

| Side Chain (Hydroxyl) | Tyrosine | tBu | Acid-labile (e.g., TFA) |

| Side Chain (Hydroxyl) | Tyrosine | Bzl | Partially removed by TFA |

| α-Carboxyl | Glycine (C-terminus) | Ester (e.g., tBu) | Acid-labile (e.g., TFA) |

Green Chemistry Considerations in Peptide Synthesis

One key area of focus is the replacement of conventional solvents like N,N-dimethylformamide (DMF) with greener alternatives. tandfonline.comoxymapure.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and γ-valerolactone (GVL) are being explored. oxymapure.com For example, the synthesis of Leu-enkephalinamide (H-Tyr-Gly-Gly-Phe-Leu-NH2) has been successfully demonstrated using DIC/OxymaPure in 2-MeTHF. oxymapure.com Binary solvent systems, such as a mixture of DMSO and 2-MeTHF, have also shown promise. oxymapure.com

Another principle of green chemistry is to "reduce derivatives," which in the context of peptide synthesis translates to minimizing the use of side-chain protecting groups. nih.gov Recent research has explored solid-phase peptide synthesis (SPPS) in aqueous, microwave-assisted conditions without the need for protecting the hydroxyl side chains of serine, threonine, and tyrosine. nih.gov This approach was successfully applied to synthesize a laminin-related peptide, H-Tyr-Ile-Gly-Ser-Arg-NH2, without significant side reactions. nih.gov

The use of greener coupling additives is also gaining traction. OxymaPure®, for instance, has been recognized as a greener alternative to traditional additives like HOBt due to its better solubility in green solvents and reduced hazardous properties. oxymapure.com Furthermore, strategies to minimize solvent usage, such as washing the resin with a solvent containing a small percentage of OxymaPure after deprotection, can significantly reduce solvent consumption. oxymapure.com

| Green Chemistry Approach | Example Application | Reference |

| Green Solvents | Use of 2-MeTHF, EtOAc, GVL instead of DMF. oxymapure.com | oxymapure.com |

| Minimal Protection | SPPS without hydroxy side chain protection in aqueous, microwave-assisted conditions. nih.gov | nih.gov |

| Greener Reagents | Use of OxymaPure® as a coupling additive. oxymapure.com | oxymapure.com |

| Solvent Reduction | Washing resin with solvent containing 1% OxymaPure to reduce solvent use by up to 50%. oxymapure.com | oxymapure.com |

Enzymatic Synthesis of Peptides Including Gly-Tyr-Gly Motifs

Enzymatic peptide synthesis offers a milder and more specific alternative to traditional chemical methods. qyaobio.com It operates under mild, aqueous conditions and often circumvents the need for extensive protection and deprotection steps. qyaobio.comnih.gov

Enzyme Selection and Reaction Conditions

The choice of enzyme is paramount for successful enzymatic peptide synthesis. Proteases, which naturally cleave peptide bonds, can be engineered or used in reverse under specific conditions to form them. qyaobio.comnih.gov Enzymes like papain and glycyl endopeptidase have been utilized for synthesizing peptides containing glycine. qyaobio.comresearchgate.netresearchgate.net For instance, glycyl endopeptidase has been used in the solid-to-solid synthesis of model peptides including Z-Gly-Tyr-NH2 and Z-Gly-Tyr-OEt. researchgate.netresearchgate.net

Chymotrypsin is another enzyme that has been employed in the synthesis of Z-Tyr-Gly-NH2. tandfonline.com The reaction conditions, including pH, temperature, and the presence of organic co-solvents, significantly influence the reaction yield and rate. For example, the synthesis of a precursor to Gly-Tyr, Cbz-Gly-Tyr-NH2, using the PST-01 protease was optimized in the presence of 60% (v/v) dimethylsulfoxide (DMSO) at 40°C and a pH of 7.0, achieving a high equilibrium yield. sci-hub.se The presence of organic solvents can be beneficial for dissolving hydrophobic substrates, but the enzyme must maintain its stability and activity under these conditions. sci-hub.se

Stereospecificity and Chemo-selectivity in Enzymatic Peptide Bond Formation

A key advantage of enzymatic synthesis is its high stereospecificity, meaning the enzyme selectively acts on one stereoisomer (L- or D-amino acid) over the other. nih.govpnas.org Most proteases, including papain, exhibit a strong preference for L-amino acids. nih.govacs.org This inherent selectivity ensures the formation of peptides with the desired chirality without the risk of racemization that can occur in chemical synthesis.

Studies on papain have shown that while it can bind to both L- and D-isomers of an amino acid ester, the subsequent step of forming the peptide bond (aminolysis) is significantly faster for the L-isomer. nih.govacs.org This difference in reaction kinetics is the basis for the enzyme's stereospecificity. nih.gov

Advanced Analytical Characterization and Structural Elucidation of H Gly Tyr Gly Oh

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry is an indispensable tool for the precise mass determination and structural analysis of peptides like H-Gly-Tyr-Gly-OH.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing biomolecules like peptides. libretexts.org It allows for the accurate determination of the molecular weight of this compound. The molecular formula for this compound is C₁₃H₁₇N₃O₅, which corresponds to a monoisotopic mass of 295.1168 Da. In ESI-MS, the peptide is typically observed as a protonated molecule [M+H]⁺, with a calculated m/z of 296.1241. The high-resolution capabilities of modern mass spectrometers enable the confirmation of this molecular weight with high precision, often within a few parts per million (ppm), thus verifying the elemental composition. uab.edumsvision.com

Table 1: ESI-MS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 296.1241 |

| [M+Na]⁺ | 318.1060 |

| [M+K]⁺ | 334.0799 |

This interactive table provides the calculated mass-to-charge ratios (m/z) for common adducts of this compound observed in positive-ion mode ESI-MS.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence of this compound and to analyze its fragmentation pathways. sc.edu In a typical MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation along the peptide backbone, primarily at the amide bonds, generating a series of b- and y-ions. wiley-vch.de

The fragmentation of this compound will produce specific b- and y-ions that allow for the unambiguous determination of its sequence.

b-ions are formed by cleavage of the peptide bond with charge retention on the N-terminal fragment.

y-ions are formed with charge retention on the C-terminal fragment.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Ion Type | Sequence | Calculated m/z |

|---|---|---|

| b₁ | Gly | 58.0293 |

| b₂ | Gly-Tyr | 221.0921 |

| y₁ | Gly | 76.0393 |

| y₂ | Tyr-Gly | 239.1026 |

This interactive table details the expected b- and y-ion fragments from the tandem mass spectrometry of this compound, which are used to verify its amino acid sequence.

The observed fragmentation pattern, including the characteristic immonium ion for Tyrosine at m/z 136.0762, provides definitive confirmation of the Gly-Tyr-Gly sequence. researchgate.net

Post-Translational Modification (PTM) Analysis (e.g., nitration of Tyr residue)

Mass spectrometry is also a powerful tool for identifying and characterizing post-translational modifications (PTMs). nih.gov A common PTM for tyrosine residues is nitration, which involves the addition of a nitro group (-NO₂) to the aromatic ring. royalsocietypublishing.org This modification adds 44.9851 Da to the mass of the residue.

Nitration of the tyrosine in this compound results in the formation of H-Gly-Tyr(NO₂)-Gly-OH. researchgate.net ESI-MS analysis would show a corresponding mass shift. The molecular weight of the nitrated peptide would increase, and this change can be precisely measured by HRMS. creative-proteomics.com MS/MS analysis of the nitrated peptide would further confirm the location of the modification, as the mass of the y₂-ion and b₂-ion would increase by 45 Da, while the y₁ and b₁ ions would remain unchanged. edpsciences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of peptides in solution, providing information on connectivity and conformation. spectralservice.deu-tokyo.ac.jp

1D and 2D NMR for Complete Spectral Assignment (¹H, ¹³C, ¹⁵N NMR)

Complete assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) NMR spectra is the first step in the detailed structural analysis of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of each proton. hmdb.cachemrxiv.org Key signals include the amide (NH) protons, α-protons, and the aromatic protons of the tyrosine side chain. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, including the carbonyl carbons of the peptide backbone and the carbons of the amino acid side chains. illinois.edunih.govresearchgate.net

¹⁵N NMR: ¹⁵N NMR, often performed on isotopically enriched samples, provides direct information about the nitrogen atoms in the peptide backbone. pnas.orgnih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all the signals by correlating coupled nuclei. scienceopen.comsnu.ac.kremerypharma.com For instance, COSY connects scalar-coupled protons, allowing for the identification of spin systems within each amino acid residue. HSQC correlates protons to their directly attached carbons or nitrogens.

Table 3: Representative ¹H and ¹³C Chemical Shifts (ppm) for this compound in D₂O

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Gly¹ | α-CH₂ | ~3.80 | ~43.5 |

| C' | - | ~173.0 | |

| Tyr² | α-CH | ~4.50 | ~56.0 |

| β-CH₂ | ~2.95, ~3.15 | ~37.0 | |

| Aromatic (ortho) | ~7.15 | ~131.0 | |

| Aromatic (meta) | ~6.85 | ~116.0 | |

| C' | - | ~175.0 | |

| Gly³ | α-CH₂ | ~3.90 | ~42.5 |

| C' | - | ~178.0 |

This interactive table presents typical chemical shift values for the protons and carbons in this compound. Actual values can vary with solvent and pH. researchgate.netnih.gov

Conformational Analysis using NMR Parameters (e.g., coupling constants, chemical shifts)

NMR parameters are highly sensitive to the local conformation of the peptide.

Coupling Constants (J-couplings): The vicinal coupling constant between the amide proton and the α-proton (³JHNα) is particularly informative. nih.gov Its magnitude, governed by the Karplus relationship, provides direct insight into the backbone dihedral angle φ. This allows for the characterization of secondary structures like β-turns or random coils. chemrxiv.orgacs.org

Chemical Shifts: Deviations of ¹Hα and ¹³Cα chemical shifts from their "random coil" values are indicative of ordered secondary structure. ripublication.comnih.gov For example, upfield shifts of ¹Hα protons are often associated with β-sheet or extended conformations.

By integrating these various NMR parameters, a detailed model of the solution conformation of this compound can be constructed, providing insights into its flexibility and preferred spatial arrangements. core.ac.uk

Dynamic Nuclear Polarization (DNP) NMR for Enhanced Sensitivity in Peptide Studies

Dynamic Nuclear Polarization (DNP) Nuclear Magnetic Resonance (NMR) is a powerful technique for enhancing signal sensitivity in solid-state NMR (ssNMR) spectroscopy, which is particularly beneficial for studying peptides like this compound. Standard NMR spectroscopy often suffers from low sensitivity, requiring large sample amounts or long acquisition times. DNP-NMR addresses this limitation by transferring the high polarization of electron spins to nuclear spins, thereby boosting the NMR signal intensity by several orders of magnitude.

For a tripeptide such as this compound, DNP-NMR can provide detailed structural information that is otherwise difficult to obtain. The enhanced sensitivity allows for the detection of signals from low-abundance conformers or in complex biological matrices. Nitration of the tyrosine residue in this compound has been studied, and the chemical shifts of the nitrated peptide showed very good agreement with peaks found in the ¹⁵N-¹H Heteronuclear Multiple Bond Correlation (HMBC) spectrum of a nitrated protein, demonstrating the utility of such model peptides in understanding protein modifications.

The application of DNP-NMR to peptides involves co-dissolving the peptide with a stable radical polarizing agent in a suitable solvent, followed by rapid freezing to create a glassy matrix. This sample is then irradiated with microwaves at cryogenic temperatures (around 100 K) within the NMR spectrometer, leading to the polarization transfer and subsequent signal enhancement. This approach enables advanced structural studies, including the determination of internuclear distances and torsion angles, providing critical insights into the peptide's conformation and its interactions with other molecules.

Chromatographic Purity Assessment and Separation Techniques

Chromatography is an indispensable tool for the purification and analysis of peptides. mdpi.com A variety of chromatographic techniques are employed to assess the purity, monitor degradation, and study the oligomerization states of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for assessing the purity of synthetic peptides and monitoring their degradation. nih.govlcms.cz In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. hplc.eu For this compound, its retention time is influenced by the hydrophobic character of the tyrosine residue's aromatic side chain.

The purity of this compound can be determined by injecting a sample onto an RP-HPLC column (e.g., a C18 column) and eluting it with a gradient of an organic solvent like acetonitrile (B52724) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govgoogle.com The resulting chromatogram shows a major peak for the intact peptide and smaller peaks for any impurities. Degradation products, such as those resulting from oxidation or hydrolysis, can be identified and quantified by monitoring the appearance of new peaks or the decrease in the area of the main peptide peak over time. nih.gov For instance, a study on the degradation of a peptide in the presence of an enzyme involved terminating the reaction with TFA and separating the degradation products using a C18 column with an acetonitrile/TFA gradient. google.com

Table 1: Typical RP-HPLC Parameters for Peptide Analysis

| Parameter | Value |

| Column | C18, 5 µm, 110Å, 250 x 4.6 mm |

| Mobile Phase A | 0.05% TFA in water |

| Mobile Phase B | 0.05% TFA in acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL (1 mg/mL sample) |

This table presents a typical set of parameters for RP-HPLC analysis of peptides. Actual conditions may vary depending on the specific peptide and impurities. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a complementary technique to RP-HPLC, particularly useful for the separation of polar and hydrophilic compounds. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of a more polar aqueous solvent. acs.org This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. researchgate.netacs.org

For a relatively polar tripeptide like this compound, HILIC can offer alternative selectivity compared to RP-HPLC. The elution order in HILIC is generally the reverse of that in RP-HPLC, with the most hydrophilic compounds eluting last. polylc.com The retention of peptides in HILIC is influenced by hydrophilic interactions and, in some cases, electrostatic interactions. polylc.com For example, the dipeptide Gly-Tyr has been studied using HILIC, where its retention is governed by hydrophilic interactions and is inversely proportional to the pH and ionic concentration of the mobile phase. polylc.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution. accessscience.com This technique is valuable for determining the oligomerization state of peptides, i.e., whether they exist as monomers, dimers, or higher-order aggregates. amazonaws.comatascientific.com.au The GPC column is packed with porous particles, and larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later.

To study the potential oligomerization of this compound, a solution of the peptide would be passed through a GPC column. The elution volume of the peptide would be compared to that of molecular weight standards to estimate its apparent molecular weight and thus its oligomeric state. This technique is crucial for understanding peptide self-association, which can impact its biological activity and stability. While classical methods like electrophoresis and light scattering can be challenging for metastable oligomers, GPC/SEC provides a robust method for resolving and characterizing different oligomeric species. atascientific.com.aunih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle of Separation | Primary Application for this compound |

| RP-HPLC | Hydrophobicity | Purity assessment, degradation monitoring |

| HILIC | Hydrophilicity/Polarity | Separation of polar variants and impurities |

| GPC/SEC | Molecular Size | Determination of oligomerization state (monomer, dimer, etc.) |

This table summarizes the primary uses of different chromatographic techniques in the analysis of this compound.

The tripeptide this compound can serve as a model compound for evaluating and comparing different peptide separation techniques. Its well-defined structure, incorporating both hydrophilic (glycine residues) and moderately hydrophobic (tyrosine residue) elements, makes it suitable for testing the resolving power and selectivity of various chromatographic methods.

Studies comparing RP-HPLC and HILIC have shown that these techniques offer complementary selectivity for peptides. polylc.com For a mixture of peptides, the elution order in HILIC is often orthogonal to that in RP-HPLC. polylc.com Using this compound and its analogs, researchers can systematically investigate the effects of mobile phase composition (e.g., organic solvent concentration, pH, salt concentration) and stationary phase chemistry on retention and selectivity in both modes of chromatography. acs.orgnih.gov Such studies are essential for developing robust analytical methods for complex peptide mixtures.

Gel Permeation Chromatography (GPC) for Oligomerization States

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the molecular structure and conformation of peptides. These methods probe the vibrational modes of chemical bonds within the molecule.

For this compound, vibrational spectroscopy can be used to characterize its secondary structure. The amide I band (primarily C=O stretching) in the FTIR spectrum, typically found around 1650 cm⁻¹, is sensitive to the peptide backbone conformation (e.g., β-sheet, random coil). Similarly, the amide II and III bands provide further structural insights.

Raman spectroscopy is particularly useful for studying the environment of the tyrosine side chain. horiba.com The Raman spectrum of tyrosine exhibits characteristic bands, such as the doublet near 850/830 cm⁻¹, which is sensitive to the hydrogen-bonding state of the phenolic hydroxyl group. horiba.comcsic.es Theoretical DFT calculations on Gly-Tyr-Gly have shown the influence of the aromatic side chain orientation and backbone structure on these characteristic Raman doublets. csic.es The analysis of these bands in the Raman spectrum of this compound can reveal details about its local environment and intermolecular interactions. csic.esresearchgate.net Cryogenic infrared photodissociation spectroscopy has also been employed to obtain sharp vibrational transitions for protonated peptides, allowing for detailed structural characterization. acs.org

Infrared (IR) Spectroscopy for Amide Bond Characterization

Infrared (IR) spectroscopy is a fundamental technique for characterizing the vibrational modes of molecules, and it is particularly useful for confirming the integrity of the peptide backbone in this compound. The IR spectrum of a peptide is dominated by characteristic absorption bands arising from the amide groups (-CONH-) that link the amino acid residues. leibniz-fli.de These bands, known as Amide I, II, and III, are sensitive to the peptide's secondary structure and hydrogen-bonding patterns. leibniz-fli.demdpi.com

The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is the most intense and structurally sensitive absorption band in proteins and peptides. leibniz-fli.de It originates mainly from the C=O stretching vibration (70-85%) of the peptide backbone, with minor contributions from C-N stretching. leibniz-fli.de Its precise frequency is determined by the backbone conformation and hydrogen bonding. For instance, studies on the related tripeptide Tyr-Gly-Gly have identified Amide I components around 1630 cm⁻¹ and 1645 cm⁻¹, which are consistent with the presence of γ-turn structures. rsc.org In another similar peptide, H-Gly-Ala-Tyr-OH, the Amide I band is observed at approximately 1650 cm⁻¹.

The Amide II band, found between 1510 and 1580 cm⁻¹, results from a combination of the N-H in-plane bending (40-60%) and C-N stretching (18-40%) vibrations. leibniz-fli.de This band is also conformationally sensitive but is generally more complex than the Amide I band. leibniz-fli.de The Amide III band is a very complex vibration observed in the 1200–1340 cm⁻¹ region, arising from a mixture of C-N stretching, N-H bending, and other vibrations. mdpi.com Its sensitivity to both backbone conformation and side-chain composition makes it a useful, albeit complex, probe of peptide structure. mdpi.comias.ac.in

In addition to the backbone vibrations, the IR spectrum of this compound would also exhibit bands corresponding to the tyrosine side chain, such as the O-H stretching vibration from the phenolic hydroxyl group, typically observed around 3300 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Vibrational Origin | Structural Significance |

|---|---|---|---|

| Amide I | 1600 - 1700 | C=O Stretching (70-85%) | Highly sensitive to secondary structure (α-helix, β-sheet, turns, random coil) and hydrogen bonding. leibniz-fli.de |

| Amide II | 1510 - 1580 | N-H Bending (40-60%), C-N Stretching (18-40%) | Conformationally sensitive, complements Amide I data. leibniz-fli.de |

| Amide III | 1200 - 1340 | C-N Stretching, N-H Bending | Sensitive to backbone dihedral angles and side-chain composition. mdpi.com |

| Tyr O-H Stretch | ~3300 | Phenolic O-H Stretching | Confirms the presence of the tyrosine hydroxyl group. |

Raman Spectroscopy for Side Chain and Backbone Vibrations

Raman spectroscopy is a powerful, non-invasive technique that provides detailed information about the vibrational modes of a molecule, making it highly suitable for the structural analysis of this compound in aqueous solutions. horiba.com Unlike IR spectroscopy, the Raman spectrum of water is weak in the Amide I region, which simplifies the analysis of peptides in their native-like environment. mdpi.com The technique is sensitive to both backbone conformation and, crucially, the vibrations of amino acid side chains, particularly the aromatic ring of tyrosine. researchgate.net

Studies focusing on the Gly-Tyr-Gly tripeptide have provided detailed assignments of its Raman spectrum, often supported by density functional theory (DFT) calculations. researchgate.netresearchgate.net The spectrum exhibits distinct bands for the tyrosine side chain, which serve as markers for its local environment and conformation. researchgate.net For example, the well-known tyrosine doublet near 830 and 850 cm⁻¹ is sensitive to the hydrogen-bonding state of the phenolic hydroxyl group. horiba.com

The peptide backbone also gives rise to characteristic Raman bands. The Amide I vibration in Raman spectra appears as a weak band around 1691 cm⁻¹ in H₂O. csic.es The Amide III region (1200–1340 cm⁻¹) is also structurally sensitive, reflecting the peptide's psi (ψ) and phi (φ) dihedral angles. mdpi.com For dipeptides, specific frequency ranges within the Amide III band have been correlated with distinct backbone conformations such as polyproline II (PII), β-strand, and α-helix (αR). pnas.org

Detailed experimental and theoretical analysis of Gly-Tyr-Gly has allowed for the precise attribution of its major Raman bands. researchgate.net These findings are critical for interpreting the structural features of this tripeptide in solution.

Table 2: Observed Raman Band Positions and Vibrational Assignments for this compound

| Observed Position (cm⁻¹) | Calculated Position (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|---|

| 1691 | - | Amide I | csic.es |

| 1619 | 1618 | ν(C=C) Tyr | researchgate.net |

| 1555 | 1555 | Amide II | researchgate.net |

| 1449 | 1451 | δ(CH₂) Gly | researchgate.net |

| 1340 | 1340 | τ(CH₂) Gly | researchgate.net |

| 1267 | 1269 | ν(C-O) Tyr, δ(C-H) Tyr | researchgate.net |

| 1211 | 1210 | ν(C-C) Tyr, δ(C-H) Tyr | researchgate.net |

| 1178 | 1177 | δ(C-H) Tyr | researchgate.net |

| 1004 | - | Phenylalanine (impurity marker, often from synthesis) | researchgate.net |

| 854 | 856 | Ring breathing (Tyr), ν(C-C) | researchgate.net |

| 830 | 827 | Ring breathing (Tyr), ν(C-C) | researchgate.net |

| 645 | 643 | Ring deformation (Tyr) | researchgate.net |

Data derived from studies on Gly-Tyr-Gly at pH 7. researchgate.net ν = stretching, δ = bending, τ = twisting.

Chiroptical Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the secondary structure of peptides and proteins in solution. hiroshima-u.ac.jp The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of chromophores within the molecule. For this compound, the principal chromophores are the two peptide bonds in the backbone and the aromatic side chain of the tyrosine residue. acs.org

α-helices are characterized by strong positive bands near 192 nm and two negative bands near 208 nm and 222 nm.

β-sheets typically show a negative band near 215-220 nm and a positive band near 195-200 nm.

β-turns , a common conformation in short peptides, have more varied CD signals. For example, Type I and Type II β-turns can be induced and stabilized in peptides. nih.gov

Unordered or random coil conformations usually display a strong negative band near 200 nm. srce.hr

For short, flexible peptides like this compound, the CD spectrum often represents an average of multiple coexisting conformations. rsc.org The presence of the tyrosine residue adds another layer of complexity and information. The aromatic side chain is itself a chromophore, and its interaction with the peptide backbone can give rise to induced CD signals in the near-UV region (250-300 nm) and also contribute to the far-UV spectrum. rsc.orgnih.gov The conformation of the Tyr side chain can be influenced by the peptide backbone, and this interplay can be detected by CD. rsc.org Studies on related peptides have shown that even single amino acid substitutions can alter the CD spectra, reflecting subtle conformational changes. nih.gov Therefore, CD spectroscopy provides critical insights into the preferred solution conformation and structural dynamics of this compound.

Table 3: General Correlation of Far-UV CD Signals with Peptide Secondary Structures

| Secondary Structure | Wavelength of Positive Bands (nm) | Wavelength of Negative Bands (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 - 200 | ~215 - 220 |

| β-Turn (Type I/II) | Variable (e.g., ~220 for some) | Variable (e.g., weak negative near 200) |

| Random Coil | Variable (weak) | ~198 - 200 |

| Polyproline II (PII) Helix | ~217 - 228 | ~206 |

These are generalized ranges and the exact positions and intensities can vary based on the specific peptide sequence, length, and solution conditions. hiroshima-u.ac.jpacs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (Glycyl-tyrosyl-glycine) |

| H-Gly-Ala-Tyr-OH |

| Tyr-Gly-Gly |

| Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) |

| H-Gly-Tyr-Gly-Gly-Pro-Phe-Pro-OH |

Conformational Analysis of H Gly Tyr Gly Oh: Theoretical and Experimental Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a detailed, energy-based understanding of molecular structure and stability. These methods are essential for identifying stable conformers and the energetic barriers between them.

Hartree-Fock (HF) and Density Functional Theory (DFT) for Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For peptides like H-Gly-Tyr-Gly-OH, this is crucial for identifying stable conformations.

Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock calculations have been used for initial geometry optimizations of peptides. researchgate.net HF provides a starting point for more complex calculations by approximating the many-electron wavefunction as a single Slater determinant. However, it does not account for electron correlation, which can be significant in accurately describing non-covalent interactions within the peptide. researchgate.net

Density Functional Theory (DFT): DFT has become a widely used method for geometry optimization of biomolecules due to its favorable balance of accuracy and computational cost. google.com Functionals like B3LYP are commonly employed to investigate the structural properties of peptides. researchgate.net Studies on related di- and tripeptides, such as Tyr-Gly and Tyr-Gly-Gly, have utilized DFT to identify stable conformers and understand the role of intramolecular hydrogen bonds. researchgate.nettandfonline.com For instance, in studies of Tyr-Gly, DFT calculations helped to identify the most stable conformers by optimizing initial structures found through less computationally intensive methods. researchgate.net The choice of functional and basis set, such as 6-31G* or 6-31+G*, is critical for obtaining reliable geometries. researchgate.nettandfonline.com

Table 1: Comparison of QM Methods for Geometry Optimization

| Method | Key Features | Application to Peptides |

|---|---|---|

| Hartree-Fock (HF) | Ab initio method; does not include electron correlation. researchgate.net | Used for initial geometry optimizations and as a starting point for higher-level calculations. researchgate.net |

| Density Functional Theory (DFT) | Includes electron correlation at a lower computational cost than other methods. google.com | Widely used for accurate geometry predictions of peptides, including the identification of stable conformers and hydrogen bonding patterns. researchgate.nettandfonline.com |

Møller-Plesset Perturbation Theory (MP2) for Refined Energy Landscapes

To obtain more accurate energy landscapes, second-order Møller-Plesset perturbation theory (MP2) is often employed. MP2 is a post-Hartree-Fock method that incorporates electron correlation, which is crucial for accurately describing the weak interactions that stabilize different peptide conformations. researchgate.netresearchgate.net

In studies of similar peptides like Tyr-Gly, MP2 calculations have been shown to significantly refine the structures and relative energies of conformers predicted by DFT. researchgate.net For example, MP2 geometry optimizations can lead to more folded structures compared to those obtained with standard DFT functionals, highlighting the importance of dispersion interactions. researchgate.net The use of MP2 is considered a good balance between accuracy for non-covalent interactions and computational feasibility for systems of this size. researchgate.net

Exploration of Potential Energy Surfaces (PES) and Global/Local Minima

The potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. The exploration of the PES is essential for identifying all possible stable conformations (local minima) and the most stable conformation (global minimum). ox.ac.ukacs.org

For flexible molecules like this compound, the PES can be incredibly complex with numerous minima. Computational strategies often involve a hierarchical approach. researchgate.nettandfonline.com This can begin with a broad search using lower-level methods to identify a set of candidate structures. These structures are then subjected to geometry optimization at progressively higher levels of theory, such as DFT and MP2, to locate the true minima. researchgate.nettandfonline.comresearchgate.net The investigation of the Tyr-Gly-Gly tripeptide, for instance, employed a multi-step process starting with HF calculations to generate initial structures, followed by DFT and single-point MP2 energy calculations to refine the relative stabilities of the conformers. tandfonline.com This systematic exploration helps to ensure that the global minimum and significant low-energy local minima are identified. researchgate.netmdpi.com

Solvation Effects on Conformational Preferences (e.g., gas phase vs. various solvents)

The conformation of a peptide can be significantly influenced by its environment. Solvation effects can alter the relative stability of different conformers by interacting with the peptide through hydrogen bonds and dielectric screening. acs.orgorientjchem.org

Computational studies often compare the conformational preferences in the gas phase with those in various solvents. orientjchem.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to approximate the effect of a solvent. These models represent the solvent as a continuous medium with a specific dielectric constant. orientjchem.org For example, studies on related tripeptides have been performed in solvents like water, methanol, and DMSO to understand how the solvent environment affects thermochemical parameters and hydrogen bonding. orientjchem.org The results indicate that interactions with polar solvents like water can stabilize different conformers compared to the gas phase or less polar solvents. orientjchem.orgnih.gov Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture but are computationally more demanding. aip.org

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying static structures and their relative energies, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net

Conformational Sampling and Trajectory Analysis

MD simulations generate a trajectory of atomic positions and velocities by solving Newton's equations of motion. soton.ac.uk This trajectory represents the conformational sampling of the peptide, showing how it explores different regions of its potential energy surface over time. mpg.de

For a peptide like this compound, MD simulations can reveal the flexibility of the backbone and side chains, as well as the transitions between different conformational states. pnas.org The analysis of the trajectory can involve monitoring various parameters, such as root-mean-square deviation (RMSD) to assess structural stability, and dihedral angles to characterize backbone and side-chain conformations. acs.org By analyzing the trajectory, researchers can identify the most populated conformational families and the pathways for interconversion between them, providing a dynamic picture of the peptide's structure in solution. mpg.depnas.org

Solvent Interaction Models and their Impact on Peptide Conformation

The conformation of a flexible peptide like this compound is profoundly influenced by its interaction with solvent molecules. Theoretical investigations employ solvent interaction models to account for these effects, which can be broadly categorized as explicit or implicit.

Explicit Solvent Models: These models treat individual solvent molecules (e.g., water) as distinct entities interacting with the peptide. This approach provides a highly detailed picture of localized interactions, such as the formation of hydrogen-bond networks between the peptide's polar groups (the N-terminal amine, C-terminal carboxyl, backbone amides, and the tyrosine hydroxyl group) and surrounding water molecules. For this compound in an aqueous environment, water molecules would be expected to form hydrogen bonds that stabilize more extended conformations of the peptide backbone. mdpi.com

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant, averaging out the effects of individual solvent molecules. An example is the Effective Energy Function 1 (EEF1) implicit solvation potential. acs.org While less computationally intensive, this approach is useful for exploring broad conformational landscapes. Studies on similar peptides have shown that solvent effects, as modeled by these methods, tend to smooth out the free-energy landscape, making transitions between different conformations more fluid. mdpi.com

The choice of solvent dramatically impacts the peptide's preferred shape. In water, the hydrophobic tyrosine side chain may influence folding to minimize its exposure, while the polar groups will seek to maximize hydrogen bonding with the solvent. rsc.org In a less polar solvent like dimethyl sulfoxide (B87167) (DMSO), intramolecular hydrogen bonds might be more favored, potentially stabilizing turn-like structures, as has been observed in related peptides like Met-enkephalin. mdpi.com

Free Energy Landscape Mapping

The free energy landscape is a theoretical map that represents the free energy of a peptide as a function of its conformational coordinates, such as the backbone dihedral angles (φ, ψ). acs.orgresearchgate.net This map provides crucial insights into the thermodynamically stable states (energy minima), transition states (saddle points), and the pathways for conformational change.

For a small and flexible peptide like this compound, the landscape is not expected to feature a single, deep energy well corresponding to one rigid structure. Instead, it is likely characterized by several shallow, interconnected basins of low energy, reflecting an ensemble of rapidly interconverting conformations. acs.orgpnas.org

Computational methods like Replica-Exchange Molecular Dynamics (REMD) are used to adequately sample the vast conformational space and construct these energy landscapes. mdpi.com The landscape for this compound would reveal the relative stabilities of different conformations, such as extended strands versus various types of turns centered on the Gly-Tyr or Tyr-Gly residues. The presence of the flexible glycine (B1666218) residues on either side of the more constrained tyrosine would likely result in a complex but relatively smooth landscape, indicating high conformational dynamism at room temperature. mdpi.com

Experimental Conformational Probes

Hydrogen Bonding Network Characterization

The hydrogen bonding network is a critical determinant of peptide conformation. In this compound, several functional groups can act as hydrogen bond donors and acceptors, leading to a complex network of potential intramolecular and intermolecular interactions.

Potential Hydrogen Bond Donors and Acceptors:

Donors: N-terminal ammonium (B1175870) group (-NH3+), two backbone amide N-H groups, and the tyrosine side-chain hydroxyl (-OH) group.

Acceptors: Two backbone carbonyl C=O groups, the C-terminal carboxylate (-COO-), and the oxygen of the tyrosine hydroxyl group.

The tyrosine residue's hydroxyl group can both donate and accept a hydrogen bond, influencing the orientation of its side chain. reddit.comrsc.org Furthermore, studies have highlighted the importance of weaker Cα—H⋅⋅⋅O hydrogen bonds, particularly involving glycine residues. pnas.org Glycine's lack of a side chain allows for closer backbone packing, and its two α-hydrogens increase the opportunities to form these stabilizing interactions. pnas.org In this compound, Cα—H⋅⋅⋅O bonds could form between a glycine Cα-H and a backbone carbonyl oxygen, contributing to the stability of specific turn or extended structures.

The table below summarizes the potential hydrogen bonds in this compound.

| Donor Group | Acceptor Group | Type of Interaction |

| Backbone N-H (Gly1, Tyr2, Gly3) | Backbone C=O (Gly1, Tyr2) | Intramolecular (forms β-turns, etc.) |

| N-terminal -NH3+ | Backbone C=O, C-terminal -COO- | Intramolecular |

| Tyrosine -OH | Backbone C=O, C-terminal -COO- | Intramolecular |

| Backbone N-H | Tyrosine -OH | Intramolecular |

| Glycine Cα-H | Backbone C=O | Intramolecular (C-H···O bond) pnas.org |

| All donor groups | Solvent (e.g., Water) | Intermolecular |

| Solvent (e.g., Water) | All acceptor groups | Intermolecular |

Ramachandran Plot Analysis for Dihedral Angle Preferences

The Ramachandran plot is a fundamental tool for analyzing the backbone conformation of a peptide by mapping the sterically allowed combinations of dihedral angles φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). libretexts.orgcsbsju.edu The allowed regions on the plot depend on the amino acid's side chain.

Glycine (Gly): Lacking a side chain (only a hydrogen atom), glycine is the most conformationally flexible amino acid. jalview.org Its Ramachandran plot shows allowed regions in all four quadrants, including conformations that are sterically forbidden for all other L-amino acids. libretexts.orgnih.gov This flexibility allows glycine residues to adopt conformations necessary for sharp turns in a peptide chain.

Tyrosine (Tyr): As an amino acid with a large aromatic side chain, tyrosine has more restricted φ and ψ angles compared to glycine. wenglab.org Its allowed conformations primarily fall within the regions corresponding to right-handed α-helices and β-sheets. csbsju.edunih.gov

For this compound, a Ramachandran analysis would predict high flexibility at the Gly1 and Gly3 positions, allowing the peptide to sample a wide range of conformations. The central Tyr2 residue, however, would be more constrained to the classical α and β regions of the plot.

The table below outlines the major allowed conformational regions for the residues in this compound.

| Amino Acid | Residue Position | Major Allowed Regions (φ, ψ) | Associated Secondary Structure |

| Glycine | 1 and 3 | Broadly distributed, including α, β, and left-handed helix regions nih.gov | High flexibility, turns |

| Tyrosine | 2 | ~(-60°, -45°), ~(−135°, +135°) csbsju.edunih.gov | α-helix, β-sheet |

Influence of Protecting Groups on Peptide Conformation

In peptide synthesis and some experimental studies, protecting groups are attached to the terminal ends or side chains to prevent unwanted reactions. masterorganicchemistry.com These groups, however, are not inert bystanders; they can significantly influence the peptide's conformational preferences through steric and electronic effects. numberanalytics.com

Common protecting groups include tert-Butoxycarbonyl (Boc) for the N-terminus and methyl or benzyl (B1604629) esters for the C-terminus.

Steric Effects: A bulky protecting group like Boc on the N-terminus of this compound would sterically hinder the rotation around the adjacent bonds, restricting the available conformational space for the N-terminal glycine residue. numberanalytics.com This can shift the equilibrium towards a smaller subset of conformations compared to the unprotected peptide.

Electronic Effects: Protecting groups can alter the electronic properties and hydrogen bonding capacity of the terminal groups. numberanalytics.com Esterifying the C-terminus removes the negative charge of the carboxylate and its ability to act as a strong hydrogen bond acceptor. This can destabilize conformations that rely on a salt bridge or hydrogen bond interaction with the C-terminus, thereby favoring different structures. d-nb.info

Conformational Locking: In some cases, protecting groups can introduce new non-covalent interactions. For example, the aromatic ring of a benzyloxycarbonyl (Z) group could engage in π-π stacking with the tyrosine side chain, favoring a folded conformation. The use of different protecting groups can thus be a tool to intentionally bias the conformational ensemble of the peptide. nih.gov

Interactions and Biochemical Roles of H Gly Tyr Gly Oh As a Model System

Enzymatic Degradation and Stability Studies (In Vitro)

The stability of H-Gly-Tyr-Gly-OH in a biological environment is largely dictated by its susceptibility to enzymatic hydrolysis. In vitro studies using various proteases help to elucidate its metabolic fate.

This compound, like many small peptides, is susceptible to degradation by peptidases. Natural enkephalins, which share the N-terminal Tyr-Gly motif, are known to be rapidly degraded by aminopeptidases. vulcanchem.com The tripeptide Tyr-Gly-Gly is rapidly hydrolyzed in human serum, primarily through the action of aminopeptidases that cleave the N-terminal Tyr-Gly peptide bond. irb.hr This suggests a high susceptibility of this compound to similar enzymatic action, targeting the bond between the N-terminal glycine (B1666218) and the tyrosine residue.

The peptide is also a potential substrate for endopeptidases, which cleave peptide bonds within the chain. Chymotrypsin, a digestive enzyme, specifically hydrolyzes amide bonds where the carbonyl group is contributed by aromatic amino acids such as tyrosine, phenylalanine, or tryptophan. doubtnut.com Therefore, the Gly-Tyr bond in this compound would be a target for chymotrypsin-like enzymes. Furthermore, metalloendopeptidases like endopeptidase 24.15 are known to cleave the Tyr-Gly bond in larger peptides such as luteinizing hormone-releasing hormone (LHRH), indicating a similar potential cleavage site in this compound. scispace.com

Based on the specificity of relevant enzymes, the cleavage of this compound can occur at distinct sites, yielding specific hydrolysis products.

Aminopeptidase (B13392206) Action: Aminopeptidases would cleave the N-terminal amino acid, glycine. However, the most commonly reported degradation for similar peptides starts with the Tyr-Gly bond, which would not be possible for this compound if the enzyme is a strict aminopeptidase acting on the N-terminus. For enzymes like aminopeptidase M that can cleave internal bonds, especially after a Tyr residue, the Tyr-Gly bond could be a target.

Endopeptidase Action: Chymotrypsin and chymotrypsin-like enzymes would cleave the peptide bond on the C-terminal side of the tyrosine residue. doubtnut.com

The primary predicted cleavage sites and resulting products are summarized in the table below.

| Enzyme Class | Probable Cleavage Site | Hydrolysis Products |

| Aminopeptidase (N-terminal specific) | Gly - Tyr | Glycine + H-Tyr-Gly-OH |

| Endopeptidase (Chymotrypsin-like) | Tyr - Gly | H-Gly-Tyr-OH + Glycine |

This table is generated based on known enzymatic specificities as applied to the this compound sequence.

The rate of enzymatic degradation of this compound is influenced by several physicochemical and structural factors.

pH and Temperature: Enzyme activity is highly dependent on pH and temperature. researchgate.net Most enzymes have an optimal pH range, often near physiological pH (7.0-8.5), and deviations from this can decrease the rate of hydrolysis. researchgate.net Similarly, enzymatic reactions have an optimal temperature, with stability often decreasing at higher temperatures. researchgate.net Peptide degradation, in general, can be accelerated at non-optimal pH values due to chemical instability, such as hydrolysis of amide bonds at extreme pHs. nih.gov

Amino Acid Modifications: Structural modifications to the peptide backbone or amino acid side chains can dramatically enhance enzymatic stability. A common strategy is the substitution of L-amino acids with their D-isomers, which are not recognized by most endogenous peptidases. mdpi.comnih.gov This modification significantly extends the half-life of peptides. vulcanchem.com Other modifications, such as the incorporation of unnatural amino acids or the reduction of peptide bonds, have also been shown to prevent enzymatic degradation. mdpi.comnih.gov For this compound, phosphorylation of the tyrosine hydroxyl group could also alter its interaction with enzymes and affect stability. scispace.com

| Factor | Effect on Stability | Rationale |

| pH | Decreased at optimal pH for specific enzymes | Enzymes have a narrow optimal pH range for maximal activity. researchgate.net |

| Temperature | Decreased at optimal temperature for enzymes | Enzyme catalytic rates increase with temperature up to an optimum, after which the enzyme denatures. researchgate.net |

| D-Amino Acid Substitution | Increased | Peptidases are stereospecific and generally do not cleave peptide bonds involving D-amino acids. vulcanchem.commdpi.com |

| Amino Acid Side Chain Modification | Variable | Modifications like phosphorylation can alter substrate recognition and binding by enzymes. scispace.com |

This table summarizes general principles of peptide stability applicable to this compound.

Identification of Cleavage Sites and Hydrolysis Products

Non-Enzymatic Interactions and Modifications

Beyond enzymatic action, this compound can undergo chemical modifications through reactions with various endogenous or environmental molecules.

The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar (like glucose) and the nucleophilic amino group of an amino acid or peptide. In this compound, the primary site for this reaction is the N-terminal amino group of the glycine residue. The reaction proceeds through the formation of a Schiff base, followed by rearrangement to form an Amadori product. This initial glycation can lead to further complex reactions, forming advanced glycation end-products (AGEs). The rate and products of the Maillard reaction are influenced by factors such as pH, temperature, and moisture content. researchgate.net

The tyrosine residue makes this compound particularly susceptible to modifications by reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.commdpi.com

Interaction with Sulfate (B86663) (SO₄˙⁻) and Hydrogen Phosphate (B84403) (HPO₄˙⁻) Radicals: Studies using flash-photolysis have investigated the kinetics of the reaction between small peptides and inorganic radicals. rsc.org The tripeptide this compound reacts with both sulfate (SO₄˙⁻) and hydrogen phosphate (HPO₄˙⁻) radicals. rsc.orgresearchgate.netresearchgate.net The primary mechanism involves the interaction of the radical with the tyrosine residue, leading to the formation of a phenoxyl radical as an intermediate species. rsc.orgresearchgate.net The reaction with sulfate radicals is generally faster than with hydrogen phosphate radicals. rsc.org

| Radical Species | Reactivity with Tyrosine-containing Peptides | Intermediate Formed |

| Sulfate Radical (SO₄˙⁻) | High | Phenoxyl Radical |

| Hydrogen Phosphate Radical (HPO₄˙⁻) | Moderate | Phenoxyl Radical |

This table is based on findings from studies on Gly-Tyr and other small peptides. rsc.orgresearchgate.net

Nitration: The tyrosine residue in this compound is a key target for nitration by reactive nitrogen species, such as peroxynitrite or other agents derived from nitric oxide and superoxide. mdpi.comphysiology.org this compound has been used as a model peptide to study this reaction. avantorsciences.combachem.com Incubation of the peptide under nitrating conditions (e.g., NaHCO₃, NaNO₂, H₂O₂) results in the formation of H-Gly-3-nitroTyr-Gly-OH. nencki.edu.pl This modification, where a nitro (-NO₂) group is added to the 3-position of the tyrosine aromatic ring, is confirmed through techniques like NMR spectroscopy and mass spectrometry. rsc.org

Binding Studies with Macrocyclic Receptors (e.g., Cucurbiturils)

Macrocyclic hosts like cucurbit[n]urils (CB[n]) are barrel-shaped molecules capable of encapsulating guest molecules, making them excellent tools for studying non-covalent interactions. The binding of peptides to cucurbiturils is influenced by factors such as the hydrophobicity and charge of the amino acid residues.

Studies have shown that cucurbit chemicalbook.comuril (CB7) can effectively recognize peptides containing aromatic residues like tyrosine. rsc.org The binding affinity is often higher when the aromatic residue is at the N-terminus of the peptide. For instance, CB7 shows preferential binding to sequences like Tyr-Gly over Gly-Tyr. rsc.org This selectivity is attributed to favorable interactions between the N-terminal ammonium (B1175870) group of the peptide and the carbonyl portals of the cucurbituril (B1219460). rsc.org

In the case of this compound, the central tyrosine residue can be encapsulated within the hydrophobic cavity of a cucurbituril host. Research on similar peptides, such as H-Trp-Gly-Gly-OH, has demonstrated that the position of the aromatic residue significantly impacts binding affinity. rsc.org For example, a cucurbit nasa.govuril-based host binds to an N-terminal tryptophan with higher affinity than to a centrally located or C-terminal tryptophan. rsc.org This highlights the importance of the peptide sequence and the accessibility of the aromatic side chain for effective binding.

The binding of this compound with cucurbiturils can be investigated using techniques like Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine binding constants and elucidate the geometry of the host-guest complex.

Interaction with Nucleic Acids as a Model for Peptide-DNA Recognition

Peptides containing aromatic amino acids can interact with nucleic acids through mechanisms like intercalation, where the aromatic ring inserts between the base pairs of the DNA double helix. Tyrosine-containing peptides have been shown to exhibit a preference for GC-rich regions of DNA.

Studies using peptides with repeating Tyr-Gly sequences have demonstrated their ability to stabilize the DNA helix against thermal denaturation. oup.com For example, the peptide (Tyr-Gly-Tyr-Gly-Tyr) was found to bind to calf thymus DNA and catalyze the renaturation of a GC-rich fraction of the DNA after heat denaturation. oup.com This suggests that the tyrosine residues can intercalate and hold the DNA strands in the correct register for reannealing. oup.com

While direct studies on this compound are limited, the principles derived from related peptides are applicable. The tyrosine residue in this compound can potentially intercalate into DNA, while the flexible glycine residues could allow the peptide to adopt a conformation suitable for binding within the DNA grooves. The peptide's simple structure makes it a good model for dissecting the fundamental forces, such as π-π stacking and hydrogen bonding, that govern peptide-DNA recognition.

Role as a Model for Peptide Structure-Function Relationship Studies

Investigating the Influence of Tyrosine Residue in Peptide Sequences

The tyrosine residue, with its phenolic side chain, is a versatile amino acid that can participate in a variety of interactions, including hydrogen bonding, π-π stacking, and redox reactions. nih.govrsc.org In the context of this compound, the central tyrosine plays a crucial role in its conformational preferences and interactions.